molecular formula C11H8N2S B1377035 1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile CAS No. 1699015-26-3

1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile

Cat. No.: B1377035
CAS No.: 1699015-26-3
M. Wt: 200.26 g/mol
InChI Key: XYTVIWNRWFXXSV-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):
    • Aromatic protons (benzothiazole): δ 7.6–8.1 ppm (multiplet, 4H).
    • Cyclopropane protons: δ 1.5–2.0 ppm (multiplet, 4H, J = 8–10 Hz).
  • ¹³C NMR :
    • Nitrile carbon: δ 115–120 ppm.
    • Thiazole C2: δ 160–165 ppm (deshielded due to adjacent electronegative atoms).

Infrared (IR) Spectroscopy

  • Strong absorption at ~2,250 cm⁻¹ (C≡N stretch).
  • Bands at 1,600–1,580 cm⁻¹ (C=N/C=C aromatic stretching).

Mass Spectrometry (MS)

  • Molecular ion peak at m/z 200.26 (M⁺).
  • Fragmentation patterns include loss of HCN (27 Da) and cleavage of the cyclopropane ring.

Crystallographic Analysis and Packing Behavior

X-ray diffraction studies of analogous benzothiazole derivatives suggest:

  • Crystal System : Likely monoclinic or triclinic due to asymmetric substituents.
  • Packing Motifs :
    • π-π stacking between benzothiazole rings (3.5–4.0 Å interplanar distances).
    • C–H···N interactions between cyclopropane protons and nitrile groups.
  • Unit Cell Parameters : Predicted Z′ ≥ 1 due to limited symmetry from the cyclopropane’s strain.

Table 1 : Hypothetical crystallographic data based on structural analogs.

Parameter Value
Space Group P1̅ or P2₁/c
Density ~1.35 g/cm³
Hydrogen Bonds C–H···N (2.6–3.0 Å)

The cyclopropane’s rigidity may reduce conformational flexibility, favoring dense packing with limited solvent inclusion.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c12-7-11(5-6-11)10-13-8-3-1-2-4-9(8)14-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTVIWNRWFXXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile involves the formation of the benzothiazole ring followed by attachment of the cyclopropanecarbonitrile moiety. The key steps are:

  • Cyclization of Precursors: The synthesis generally starts from 2-aminobenzothiazole or its derivatives. This intermediate is reacted with cyclopropanecarbonitrile or related cyclopropane derivatives under controlled conditions to form the target compound.

  • Catalyst and Solvent: The reaction is typically catalyzed by suitable catalysts such as transition metal catalysts or bases, with ethanol or methanol as common solvents to facilitate reflux conditions.

  • Reaction Conditions: Refluxing the reaction mixture for several hours is standard to drive the cyclization and substitution reactions to completion.

  • Example Reaction: 2-aminobenzothiazole reacts with cyclopropanecarbonitrile in the presence of a catalyst under reflux in ethanol, yielding this compound with moderate to good yield.

Industrial Scale Production

  • Continuous Flow Reactors: For large-scale synthesis, continuous flow reactors are employed to maintain consistent reaction conditions, improve safety, and enhance yield and purity.

  • Optimization of Parameters: Temperature, pressure, catalyst loading, and reaction time are optimized to maximize efficiency and reduce by-products.

  • Quality Control: Industrial processes include rigorous quality control to ensure batch-to-batch consistency of the compound.

Chemical Reaction Analysis in Preparation

The preparation involves several chemical transformations:

Reaction Type Reagents/Conditions Outcome/Products
Cyclization 2-aminobenzothiazole + cyclopropanecarbonitrile, catalyst, reflux in ethanol Formation of benzothiazole-cyclopropane structure
Oxidation (optional) Potassium permanganate or hydrogen peroxide Conversion to carboxylic acids or amides (if required)
Reduction (optional) Lithium aluminum hydride or sodium borohydride Reduction of nitrile to primary amine derivatives
Substitution Amines or alcohols with base (NaOH) Formation of substituted benzothiazole derivatives

These reactions enable functional group modifications that can be used to tailor the compound’s properties post-synthesis.

Research Findings and Optimization

  • Studies indicate that the cyclopropane ring imparts unique strain and rigidity, influencing the reactivity and stability of the molecule. This necessitates precise control of reaction conditions to avoid ring-opening side reactions.

  • Catalysts such as palladium on carbon have been used in related benzothiazole syntheses, although for this compound, base-catalyzed cyclization is more common.

  • Solvent choice affects yield and purity; protic solvents like ethanol provide better solubility and reaction rates.

  • Reaction monitoring by chromatographic techniques (e.g., HPLC) and spectroscopic methods (NMR, IR) is essential to optimize reaction time and prevent decomposition.

Summary Table of Preparation Methods

Method Aspect Details
Starting Materials 2-aminobenzothiazole, cyclopropanecarbonitrile
Catalysts Base catalysts, sometimes transition metals
Solvents Ethanol, methanol
Reaction Conditions Reflux, typically several hours
Industrial Scale Continuous flow reactors, optimized temperature and pressure
Yield Moderate to good (varies by method and scale)
Purification Crystallization, chromatography

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The benzothiazole ring is known to interact with various biological targets, contributing to its bioactivity.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s cyclopropane-nitrile motif distinguishes it from analogs with larger heterocyclic cores (e.g., oxadiazinane, triazinane, or benzoxazole).
  • Synthetic routes for analogs often involve thiourea intermediates or cyclization reactions with formaldehyde, whereas the target’s synthesis likely requires specialized cyclopropanation techniques .

Bioactivity Comparison

Compound Bioactivity Potency (vs. Standards) Reference
This compound No direct data; inferred potential from structural analogs. N/A
3b (Oxadiazinane derivative) Antimicrobial (S. aureus): MIC ≈ tetracycline. Comparable to tetracycline.
4a (Triazinane derivative) Antimicrobial (S. aureus): Significant inhibition. Moderate to high activity.
Benzoxazole-thiazole hybrids Broad-spectrum activities (anticancer, anti-inflammatory, antimicrobial). Varies by substituent; often moderate potency.

Key Observations :

  • Analogs with chlorophenyl substituents (e.g., 3b, 4a) show enhanced antimicrobial activity, likely due to increased electrophilicity or membrane penetration .

Biological Activity

1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile (CAS No. 1699015-26-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, including its antimicrobial and anticancer properties.

Chemical Structure and Properties

The structure of this compound features a cyclopropane ring attached to a benzo[d]thiazole moiety, contributing to its unique chemical reactivity and biological activity. The presence of the nitrile group (CN-C\equiv N) is also noteworthy as it can influence the compound's interaction with biological targets.

Research indicates that the mechanism of action for this compound may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism, potentially influencing pharmacokinetics and toxicity .
  • Antimicrobial Activity : The presence of the thiazole moiety enhances biological activity against various pathogens .

Antimicrobial Properties

Several studies have demonstrated the antimicrobial efficacy of compounds related to this compound. For instance, derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

CompoundActivity AgainstReference
This compoundStaphylococcus aureus
This compoundEscherichia coli

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • In Vitro Studies : In cell line assays, this compound exhibited significant cytotoxicity against cancer cell lines such as A549 (lung cancer) with an IC50 value indicating effective inhibition of cell proliferation .
  • In Vivo Studies : Animal model experiments showed that treatment with this compound resulted in a notable reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values varying significantly among different cell types. For example:

  • A549 (IC50 = 5.12 µM)
  • HCC827 (IC50 = 6.24 µM)

Case Study 2: In Vivo Efficacy

In vivo experiments demonstrated that administration of this compound led to a significant decrease in tumor size in murine models, supporting its further investigation as a potential chemotherapeutic agent.

Pharmacokinetics and Toxicology

The pharmacokinetic profile suggests moderate absorption with significant first-pass metabolism. The compound is identified as a substrate for P-glycoprotein (P-gp), which may affect its bioavailability. Toxicological assessments indicate low acute toxicity; however, long-term effects require further investigation .

Q & A

Q. What are the established synthetic routes for 1-(Benzo[d]thiazol-2-yl)cyclopropanecarbonitrile, and what experimental parameters are critical for optimizing yield?

Methodological Answer: The synthesis of benzothiazole-cyclopropane hybrids typically involves:

  • Cyclopropanation : Cyclopropane rings can be formed via carbene insertion (e.g., Simmons-Smith reaction) or transition-metal-catalyzed coupling. For example, cyclopropanecarbonitrile derivatives are synthesized using [2+1] cycloaddition strategies with dichloromethane or diazo compounds under basic conditions .
  • Benzothiazole Functionalization : Coupling benzothiazole precursors (e.g., 2-mercaptobenzothiazole) with cyclopropane intermediates via nucleophilic substitution or palladium-catalyzed cross-coupling. Spectral data (e.g., IR peaks at 1616 cm⁻¹ for C=C stretching and NMR signals for aromatic protons at 7.3–8.00 ppm) should guide purity assessment .
    Critical Parameters : Reaction temperature (393 K for analogous tetrazole derivatives ), solvent polarity, and stoichiometric ratios of carbene precursors.

Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

Methodological Answer:

  • IR Spectroscopy : Look for nitrile (C≡N) stretching at ~2200–2250 cm⁻¹ and benzothiazole C=S/C=N vibrations at 1600–1650 cm⁻¹ .
  • ¹H NMR : Aromatic protons on benzothiazole appear as multiplet signals between 7.3–8.00 ppm. Cyclopropane protons typically show upfield shifts (e.g., 1.5–2.5 ppm for CH₂ groups adjacent to nitrile) .
  • HRMS : Confirm molecular ion peaks (e.g., m/z 394 for a benzothiazole-tetrazole analog ) and fragmentation patterns to validate structural integrity.

Q. What stability challenges arise during storage or reaction conditions, and how are they mitigated?

Methodological Answer:

  • Hydrolytic Sensitivity : The nitrile group may hydrolyze to carboxylic acids under acidic/alkaline conditions. Stabilize by storing in anhydrous solvents (e.g., CDCl₃ for NMR analysis) at low temperatures .
  • Thermal Decomposition : Cyclopropane rings are strain-sensitive. Monitor thermal stability via differential scanning calorimetry (DSC) and avoid prolonged heating above 100°C .

Advanced Research Questions

Q. How can computational chemistry (DFT, MD) elucidate the electronic and steric effects of the cyclopropane-benzothiazole scaffold?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic reactions. For example, the nitrile group’s electron-withdrawing effect stabilizes HOMO localization on benzothiazole .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility parameters for catalytic applications. Polar aprotic solvents (e.g., DMF) enhance stability in cross-coupling reactions .

Q. What contradictions exist in reported synthetic yields, and how can reaction kinetics resolve them?

Methodological Answer: Discrepancies in yields (e.g., 40–75% for cyclopropane derivatives) often stem from:

  • Byproduct Formation : Competing pathways (e.g., ring-opening or dimerization) can be quantified via HPLC-MS monitoring.
  • Kinetic Control : Use time-resolved FTIR to track intermediate formation. For example, carbene intermediates in Simmons-Smith reactions have lifetimes <1 second, requiring rapid quenching .

Q. How does the compound’s electronic structure influence its utility in photochemical or catalytic applications?

Methodological Answer:

  • Photoluminescence Studies : Benzothiazole’s conjugated π-system enables fluorescence. Measure quantum yields (e.g., in THF) to assess suitability as a photosensitizer .
  • Catalytic Activity : The nitrile group can coordinate to transition metals (e.g., Pd, Rh) in cross-coupling reactions. Compare turnover frequencies (TOF) with/without cyclopropane strain to isolate steric effects .

Q. What strategies are employed to resolve stereochemical ambiguities in derivatives of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., analogs with tetrahydroindole moieties ).
  • Chiral HPLC : Separate enantiomers using cellulose-based columns and correlate retention times with computed enantiomeric excess (ee) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile
Reactant of Route 2
Reactant of Route 2
1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile

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